Daphnodorin C
Description
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
High-resolution ESI-MS revealed a molecular ion at m/z 527.1345 [M+H]$$^+$$, consistent with the molecular formula C$${30}$$H$${22}$$O$$_{9}$$.
X-ray Crystallography
Single-crystal X-ray diffraction unambiguously confirmed the spirocyclic architecture. Key findings included:
- A dihedral angle of 87° between the benzofuran and furochromene planes.
- Intramolecular hydrogen bonds between O–H groups and ketone oxygen, stabilizing the conformation.
Stereochemical Configuration and Absolute Stereochemistry Determination
This compound exhibits three stereocenters (C-2, C-2′, and C-8′) with an S configuration at all positions. The absolute stereochemistry was resolved using:
- Optical Rotatory Dispersion (ORD) : A negative Cotton effect at 342 nm and positive effect at 316 nm indicated a 2S,2′S,8′S configuration.
- Circular Dichroism (CD) : Negative bands at 333 nm (Δε = −11.3) and 280 nm (Δε = −14.9) correlated with the spiro junction’s helicity.
Chirality Impact : The S configuration at C-2 and C-8′ orients the 4-hydroxyphenyl groups into a pseudo-axial arrangement, influencing intermolecular interactions.
Comparative Structural Analysis with Daphnodorins A and B
Daphnodorins A, B, and C share a biflavonoid backbone but differ in substitution patterns and stereochemistry:
Daphnodorin A (C$${30}$$H$${22}$$O$$_{9}$$)
Daphnodorin B (C$${30}$$H$${22}$$O$$_{10}$$)
- Features an additional 5-hydroxyl group on the tetrahydrofurochromene unit.
- Exhibits a trans configuration at C-3, altering ring puckering.
Table 2: Structural Comparison of Daphnodorins A, B, and C
| Feature | Daphnodorin A | Daphnodorin B | This compound |
|---|---|---|---|
| Molecular formula | C$${30}$$H$${22}$$O$$_{9}$$ | C$${30}$$H$${22}$$O$$_{10}$$ | C$${30}$$H$${22}$$O$$_{9}$$ |
| Key functional groups | Methanone at C-9 | 5-OH on Ring C | Spiro ketone at C-3 |
| Stereocenters | 2S, 8S | 2R, 3S, 8S | 2S, 2′S, 8′S |
| Hydrogen bonds | 4 intramolecular | 5 intramolecular | 6 intramolecular |
Structure
2D Structure
3D Structure
Properties
CAS No. |
95733-04-3 |
|---|---|
Molecular Formula |
C30H22O9 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(2S,2'S,8'S)-4,5',6-trihydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one |
InChI |
InChI=1S/C30H22O9/c31-16-5-1-14(2-6-16)22-10-9-19-20(34)13-24-26(27(19)37-22)30(29(38-24)15-3-7-17(32)8-4-15)28(36)25-21(35)11-18(33)12-23(25)39-30/h1-8,11-13,22,29,31-35H,9-10H2/t22-,29-,30+/m0/s1 |
InChI Key |
ISQNBCHHDNWNEQ-TVNVSJRUSA-N |
SMILES |
C1CC2=C(C3=C(C=C2O)OC(C34C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6)O)OC1C7=CC=C(C=C7)O |
Isomeric SMILES |
C1CC2=C(C3=C(C=C2O)O[C@H]([C@]34C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6)O)O[C@@H]1C7=CC=C(C=C7)O |
Canonical SMILES |
C1CC2=C(C3=C(C=C2O)OC(C34C(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=C(C=C6)O)OC1C7=CC=C(C=C7)O |
Synonyms |
daphnodorin C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Daphnodorin C exhibits a complex molecular structure characterized by a spiro configuration, which contributes to its unique chemical properties. The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₆O₉
- Key Functional Groups : Hydroxyl groups, spiro linkage
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate its structure, confirming the presence of multiple hydroxyl groups that are crucial for its biological activity .
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. Research indicates that it effectively suppresses inflammatory responses in both in vitro and in vivo models. A study showed that this compound inhibited the expression of pro-inflammatory cytokines and reduced reactive oxygen species (ROS) production in lung epithelial cells exposed to inflammatory stimuli . This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation, such as Chronic Obstructive Pulmonary Disease (COPD).
Anti-Viral Effects
In addition to its anti-inflammatory properties, this compound has shown promise in inhibiting viral replication. Studies have indicated that it possesses weak inhibitory effects on the reverse transcriptase of HIV-1, suggesting potential applications in antiviral therapies . Further research is needed to explore its efficacy against other viral pathogens.
Case Study 1: COPD Management
A recent study investigated the efficacy of this compound in managing symptoms of COPD. The results demonstrated that the compound significantly reduced inflammation and mucus secretion in both PMA-stimulated lung epithelial cells and COPD model mice exposed to cigarette smoke . These findings suggest that this compound could serve as a safer alternative for managing COPD symptoms compared to traditional medications.
Case Study 2: HIV-1 Inhibition
Another study evaluated the anti-HIV-1 activity of this compound. While the compound exhibited relatively weak inhibitory effects on reverse transcriptase, it highlighted the need for further exploration into its potential as part of combination therapies for HIV treatment .
Comparative Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Daphnodorin C and Related Compounds
Structural Differentiation
- Spiro-Biflavonoids vs. Homoisoflavonoids: this compound and larixinol belong to spiro-biflavonoids but differ in ring systems (tetrahydrofuran vs. γ-butyrolactone). Scillascillin, a homoisoflavonoid, lacks the spiro junction but contains a cyclopentene ring critical for cytotoxicity .
- Stereochemical Variations: Genkwanol A shares this compound’s 3-oxotetrahydrofuran core but differs in absolute configuration (2R,3R,2′R,3′S), leading to reduced antifungal activity .
Pharmacological Contrasts
- Anti-Inflammatory Activity: this compound outperforms larixinol and genkwanol A in suppressing NF-κB and MAPK pathways. At 20 mg/kg, it matches roflumilast (a COPD drug) in reducing airway inflammation .
- Antifungal Specificity: this compound shows 89–90% efficacy against P. oryzae at 200–500 ppm, while genkwanol A requires higher concentrations for morphological deformation of the same fungus .
- Enzyme Inhibition: Unlike this compound’s dual inhibition of 12-lipoxygenase (12-LOX) and cyclooxygenase (COX) (IC50 = 34.1% and 26.6%, respectively), daphnodorin B lacks this activity entirely .
Mechanistic Insights
- HIV-1 Inhibition: this compound targets viral replication stages, unlike 2',3'-dideoxycytidine-5'-triphosphate (a reverse transcriptase inhibitor), indicating a novel mechanism .
- Anticancer Selectivity: Scillascillin’s cyclopentene ring enhances cytotoxicity against cancer cells (IC50 = 9.59 µg/mL for MCF-7), whereas this compound is non-toxic to normal lung epithelial cells even at 20 µM .
Preparation Methods
Plant Material Selection and Authentication
Daphnodorin C is predominantly isolated from plants in the Daphne genus, such as Daphne odora, Daphne kiusiana, and Daphne aurantiaca. For example, Daphne kiusiana stems collected in Jeju Island, Korea, were authenticated via voucher specimens (JNUP-2021-20) preserved at Jeju National University. Similarly, Daphne aurantiaca stem bark was harvested in Yunnan, China, and verified by botanical experts. The geographical origin and plant authentication are critical to ensuring compound consistency.
Ethanol-Based Extraction
A standardized protocol involves sonicating dried plant material (e.g., 10.2 g of D. jejudoensis leaves) with 70% ethanol at 25°C for 30 minutes. The supernatant is collected after centrifugation (10,000×g, 5 min) and concentrated via rotary evaporation at 45°C. Ethanol’s polarity effectively solubilizes biflavonoids while minimizing toxic solvent residues.
Ethyl Acetate Partitioning
In D. kiusiana, the crude extract is partitioned with ethyl acetate (EtOAc) to enrich this compound. The EtOAc fraction demonstrates superior anti-inflammatory activity, as shown in PMA-stimulated lung epithelial cells. Sequential washing with 5% NaHCO₃ and water removes acidic impurities, followed by silica gel chromatography for further purification.
Methanol Extraction and Silica Gel Chromatography
D. aurantiaca stem bark (6.5 kg) is extracted with methanol, concentrated, and partitioned with petroleum ether, EtOAc, and n-butanol. The EtOAc fraction undergoes silica gel column chromatography using chloroform-methanol gradients, yielding this compound after multiple purification steps.
Column Chromatography
Silica gel (200–300 mesh) and octadecylsilane (ODS) columns are employed with chloroform-methanol or methanol-water gradients. For instance, D. aurantiaca extracts eluted with 6% methanol in chloroform yield this compound at 25 mg per 400 g of extract.
Preparative Thin-Layer Chromatography (TLC)
Final purification often uses preparative TLC (e.g., CHCl₃:MeOH = 5:1) to isolate this compound from closely related compounds.
Synthetic Approaches to this compound
Retrosynthetic Analysis
This compound’s spiro biflavonoid structure necessitates a convergent synthesis strategy. Key intermediates include flavanone derivatives and benzofuran precursors, assembled via cross-coupling reactions.
Aldol Condensation and Sharpless Hydroxylation
Starting with 2,4,6-trihydroxyacetophenone and p-hydroxybenzaldehyde, Aldol condensation forms the flavanone backbone. Sharpless asymmetric hydroxylation introduces stereochemical control, critical for the spiro center.
Michael Addition and Heck Coupling
A Michael addition links the flavanone unit to a benzofuran precursor, followed by a palladium-catalyzed Heck reaction to cyclize the spiro ring. This 14-step linear synthesis achieves a 10.3% overall yield for the protected intermediate of Daphnodorin B, a structural analog.
Sc(OTf)₃-Catalyzed Rearrangement
O-Glycosides in the enol form rearrange to C-glycosides using scandium triflate, a method adaptable for this compound’s glycosidic motifs.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
